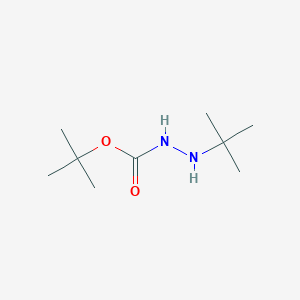

N'-tert-butyl(tert-butoxy)carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(tert-butylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-8(2,3)11-10-7(12)13-9(4,5)6/h11H,1-6H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGJHICBSSSEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396199 | |

| Record name | tert-Butyl 2-tert-butylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60295-52-5 | |

| Record name | tert-Butyl 2-tert-butylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Di-tert-butyl Hydrazodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Di-tert-butyl hydrazodicarboxylate (also known as N'-tert-butyl(tert-butoxy)carbohydrazide or N,N'-bis(tert-butoxycarbonyl)hydrazine). This versatile reagent is a key building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of Di-tert-butyl hydrazodicarboxylate, facilitating its identification and use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| CAS Number | 16466-61-8 | [1] |

| Appearance | White powder or crystalline powder | [2][3] |

| Melting Point | 123-126 °C (decomposes) | |

| Solubility | Insoluble in water | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.19 (br, 2H), 1.47 (s, 18H) ppm | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.9, 81.7, 28.3 ppm | |

| HRMS (ESI) | calcd for C₁₀H₂₀N₂O₄ ([M+Na]⁺) 255.13153, found 255.13181 | |

| IR (KBr) | 3318 (N-H), 1738 (C=O), 1700 (C=O) cm⁻¹ | [4] |

| Topological Polar Surface Area (TPSA) | 76.66 Ų | [1] |

| LogP | 1.9508 | [1] |

Synthesis Protocol

The synthesis of Di-tert-butyl hydrazodicarboxylate can be achieved through the reaction of tert-butyl carbazate with tert-butyl azidoformate. The following is a detailed experimental protocol adapted from a procedure described in Organic Syntheses.[5]

Materials:

Procedure:

-

In a suitable reaction vessel, dissolve tert-butyl azidoformate (0.2 mole) and tert-butyl carbazate (0.2 mole) in pyridine (60 ml).[5]

-

Allow the solution to stand at room temperature for one week.[5]

-

After the reaction period, dilute the mixture with 500 ml of water.[5]

-

A snow-white microcrystalline powder of Di-tert-butyl hydrazodicarboxylate will precipitate.[5]

-

Collect the solid product by filtration.

-

Wash the collected solid with two 50-ml portions of water.[5]

-

Air-dry the purified product. The expected yield of the hydrazide is between 77-80%.[5]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy:

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Synthetic Workflow and Logic

The synthesis of Di-tert-butyl hydrazodicarboxylate is a straightforward process involving the formation of a new N-N bond through the reaction of a carbazate with an azidoformate. The logical flow of the synthesis and subsequent characterization is depicted in the following diagrams.

References

- 1. chemscene.com [chemscene.com]

- 2. DI-TERT-BUTYL HYDRAZODICARBOXYLATE CAS#: 16466-61-8 [amp.chemicalbook.com]

- 3. Di-tert-butyl hydrazodicarboxylate, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Data and Analysis of N'-tert-butyl(tert-butoxy)carbohydrazide: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Extensive searches of public scientific databases and literature have not yielded experimental spectroscopic data (NMR, IR, MS) for N'-tert-butyl(tert-butoxy)carbohydrazide. The following guide provides predicted mass spectrometry data, general experimental protocols, and theoretical spectroscopic correlations based on the compound's structure.

Introduction

This compound is a disubstituted hydrazide derivative featuring two tert-butyl groups. One is attached to a nitrogen atom of the hydrazine core, and the other is part of a tert-butoxycarbonyl (Boc) protecting group. This structure suggests its potential utility in synthetic organic chemistry, particularly in constructing complex molecules where controlled reactivity of the hydrazine moiety is required. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This document outlines the expected spectroscopic features and provides standardized protocols for their acquisition.

Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted data provides insight into the expected fragmentation patterns and molecular ion masses. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound (C₉H₂₀N₂O₂)

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.1598 |

| [M+Na]⁺ | 211.1417 |

| [M-H]⁻ | 187.1452 |

| [M]⁺ | 188.1519 |

Data sourced from computational predictions.

Theoretical Spectroscopic Correlations

Based on the chemical structure of this compound, the following spectroscopic characteristics are anticipated.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A singlet corresponding to the nine protons of the tert-butyl group attached to the nitrogen.

-

A singlet for the nine protons of the tert-butoxycarbonyl group.

-

Broad signals corresponding to the N-H protons, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon environments.

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

A signal for the quaternary carbon of the tert-butoxycarbonyl group.

-

A signal for the methyl carbons of the tert-butoxycarbonyl group.

-

A signal for the carbonyl carbon.

-

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 2: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H | 3200-3400 | Stretching vibration |

| C-H (sp³) | 2850-3000 | Stretching vibration |

| C=O (carbamate) | 1680-1720 | Stretching vibration |

| C-N | 1000-1250 | Stretching vibration |

| C-O | 1000-1300 | Stretching vibration |

Standard Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire spectroscopic data for this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation delay: 2-10 seconds.

-

-

Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak or internal standard.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive and/or negative ion mode over a relevant m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the predicted values. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

This diagram illustrates the logical connection between the structural features of this compound and its expected spectroscopic signals.

An In-depth Technical Guide on the Chemical Properties and Reactivity of N'-tert-butyl(tert-butoxy)carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-tert-butyl(tert-butoxy)carbohydrazide, also known as tert-butyl 2-tert-butylhydrazine-1-carboxylate, is a disubstituted hydrazine derivative featuring both a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive overview of its chemical properties, including its structure and predicted physicochemical parameters. Due to the limited availability of direct experimental data for this specific compound, its reactivity is discussed in the context of analogous N-alkyl-N'-Boc-hydrazines. This includes an analysis of its stability, expected reactions with electrophiles and nucleophiles, and the conditions for the removal of the Boc protecting group. A plausible synthetic route and a general experimental protocol are also presented.

Chemical Properties

This compound possesses a unique structure that influences its chemical behavior. The presence of the bulky tert-butyl group on one nitrogen atom and the electron-withdrawing tert-butoxycarbonyl (Boc) group on the other creates a sterically hindered and electronically distinct hydrazine derivative.

Structure and Identification

-

Chemical Name: this compound

-

Synonyms: tert-butyl 2-tert-butylhydrazine-1-carboxylate, N-(tert-Butyl)hydrazine, N'-BOC protected[1]

-

CAS Number: 60295-52-5[2]

-

Molecular Formula: C₉H₂₀N₂O₂[2]

-

Molecular Weight: 188.27 g/mol [2]

-

SMILES: CC(C)(C)NNC(=O)OC(C)(C)C[2]

-

InChI Key: JQGJHICBSSSEGT-UHFFFAOYSA-N[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 188.27 g/mol | [2] |

| Molecular Formula | C₉H₂₀N₂O₂ | [2] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [2] |

| Predicted logP | 1.8142 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

| Storage Temperature | 4°C, protect from light | [2] |

Synthesis

A plausible and commonly employed method for the synthesis of N-alkyl-N'-Boc-hydrazines involves the reaction of an alkylhydrazine with di-tert-butyl dicarbonate (Boc₂O). This approach offers a straightforward route to the desired product.

General Synthetic Pathway

The synthesis of this compound can be achieved by the reaction of tert-butylhydrazine with di-tert-butyl dicarbonate. The more nucleophilic nitrogen of tert-butylhydrazine attacks the electrophilic carbonyl carbon of the Boc anhydride.

References

Navigating the Physicochemical Landscape of N'-tert-butyl(tert-butoxy)carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-tert-butyl(tert-butoxy)carbohydrazide is a hydrazine derivative with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility and stability in various organic solvents is paramount for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside standardized experimental protocols for determining its solubility and assessing its stability. Due to a lack of specific experimental data in publicly available literature for this particular compound, this guide also draws upon data from structurally related compounds to provide general insights and best practices.

Introduction

This compound (CAS No. 60295-52-5) is a disubstituted hydrazide featuring two bulky tert-butyl groups.[1][2][3] These structural motifs are expected to significantly influence its solubility and stability profiles. The tert-butyl groups increase the lipophilicity of the molecule, suggesting a preference for nonpolar organic solvents. The carbohydrazide moiety, on the other hand, can participate in hydrogen bonding, potentially affording some solubility in more polar organic solvents.

This guide aims to provide a foundational understanding for researchers working with this compound. While specific quantitative data for this compound is scarce in the literature, we present generalized experimental workflows and discuss the expected behavior based on its chemical structure and data from analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][2][4] |

| Molecular Weight | 188.27 g/mol | [1][4] |

| Predicted XlogP | 1.7 - 1.8142 | [1][4] |

| Purity (Typical) | ≥95% | [1][2] |

| Storage Conditions | 4°C, protect from light | [1] |

Note: The XlogP value is a calculated prediction and suggests a degree of lipophilicity. Experimental determination is required for confirmation.

Solubility Profile

General Solubility Expectations:

-

High Solubility: Likely in non-polar to moderately polar aprotic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate.

-

Moderate to Low Solubility: Expected in polar protic solvents like methanol and ethanol, where the bulky tert-butyl groups may hinder solvation.

-

Insoluble: Anticipated to be insoluble in water.[5][6][7] (Inference from structurally similar di-tert-butyl hydrazodicarboxylate).

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a compound like this compound is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Ensure that solid material remains undissolved to confirm saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. While specific stability data is unavailable, hydrazide-containing compounds can be susceptible to hydrolysis, oxidation, and thermal decomposition. The presence of bulky tert-butyl groups may offer some steric protection to the hydrazide linkage, potentially enhancing its stability compared to less substituted hydrazides.

Potential Degradation Pathways:

-

Hydrolysis: The carbohydrazide bond may be susceptible to hydrolysis, particularly in the presence of strong acids or bases, to yield tert-butyl carbazate and tert-butanol.

-

Oxidation: The hydrazine moiety can be oxidized.

-

Thermal Decomposition: As observed with related compounds like di-tert-butyl azodicarboxylate, elevated temperatures can lead to decomposition.[8]

Experimental Protocol for Stability Assessment

A forced degradation study is a common approach to identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

-

Organic solvents for dissolution

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC-UV/MS system for separation and identification of degradation products

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl solution to the sample solution and heat (e.g., at 60°C).

-

Basic Hydrolysis: Add NaOH solution to the sample solution and heat (e.g., at 60°C).

-

Oxidative Degradation: Add H₂O₂ solution to the sample solution and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method. The use of a mass spectrometer (MS) detector is highly recommended for the identification of degradation products.

-

Quantify the remaining parent compound and any major degradation products.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is essential for its successful application in research and development. This guide has outlined the expected physicochemical properties based on its structure and provided detailed, standardized protocols for the experimental determination of these crucial parameters. While specific data for this compound remains to be published, the methodologies presented here offer a robust framework for researchers to generate the necessary data to advance their work. It is strongly recommended that these experimental investigations be conducted to build a reliable and comprehensive profile of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound [chemdict.com]

- 4. PubChemLite - N'-t-butyl(tert-butoxy)carbohydrazide (C9H20N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Di-tert-butyl hydrazodicarboxylate, 98+% | Fisher Scientific [fishersci.ca]

- 6. DI-TERT-BUTYL HYDRAZODICARBOXYLATE | 16466-61-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

N'-tert-butyl(tert-butoxy)carbohydrazide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N'-tert-butyl(tert-butoxy)carbohydrazide, a chemical compound with potential applications in organic synthesis and pharmaceutical research. This document outlines its core chemical and physical properties, molecular structure, and available technical data, adhering to a format designed for scientific and research audiences.

Core Compound Identification

This compound is identified by the CAS Number 60295-52-5 .[1] It is also known by the synonym tert-Butyl-2-(tert-butyl)-1-hydrazinecarboxylate.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, application in experimental settings, and for computational modeling.

| Property | Value | Source |

| CAS Number | 60295-52-5 | [1] |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1] |

| Monoisotopic Mass | 188.15248 Da | [2] |

| SMILES | CC(C)(C)NNC(=O)OC(C)(C)C | [1][2] |

| InChI | InChI=1S/C9H20N2O2/c1-8(2,3)11-10-7(12)13-9(4,5)6/h11H,1-6H3,(H,10,12) | [2] |

| Purity | ≥95% (as per typical commercial grade) | [1] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [1] |

| LogP | 1.8142 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Molecular Structure and Visualization

The logical relationship between the compound's identifiers and its key structural properties is depicted below. This visualization provides a clear overview of its fundamental chemical information.

Figure 1: Core properties of the compound.

Experimental Protocols and Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound (CAS 60295-52-5) are not widely available in public-domain literature. The synthesis of related carbohydrazide structures often involves the reaction of a corresponding carbonate precursor with hydrazine. For instance, the synthesis of the related compound tert-butyl carbazate can be achieved by reacting di-tert-butyl dicarbonate with hydrazine hydrate in isopropanol at 0 °C.[3] While a similar strategy might be adaptable, a specific protocol for this compound would require dedicated process research and development.

Applications in Drug Development and Research

While specific applications and involvement in signaling pathways for this compound are not extensively documented, compounds within the carbohydrazide and benzohydrazide families are significant in medicinal chemistry. They are recognized for a wide range of biological activities, including antioxidant, antidepressant, antimalarial, and anti-inflammatory properties.[4]

Hydrazide derivatives are frequently used as intermediates in the synthesis of more complex molecules, such as HIV-1 protease inhibitors and other biologically active compounds.[3][5][6] The structural motifs present in this compound, namely the tert-butyl and carbohydrazide groups, make it a potentially valuable building block in the synthesis of novel pharmaceutical candidates.

Workflow for Compound Characterization

A typical workflow for the characterization of a synthesized batch of this compound would involve several analytical steps to confirm its identity and purity.

Figure 2: A standard analytical workflow.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - N'-t-butyl(tert-butoxy)carbohydrazide (C9H20N2O2) [pubchemlite.lcsb.uni.lu]

- 3. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]

- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 870-46-2,tert-Butyl carbazate | lookchem [lookchem.com]

- 6. Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2 [bzchemicals.com]

Technical Guide: Mechanism of Action of Amine Protection by tert-Butoxycarbonyl (Boc) Group

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile, acid-labile removal.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of the most common Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O). While the query specified N'-tert-butyl(tert-butoxy)carbohydrazide, this appears to be an uncommon or imprecisely named reagent. The vast majority of literature and practical applications for Boc protection revolve around the use of Boc₂O. Additionally, this guide will touch upon tert-butyl carbazate, a related hydrazine derivative.

Core Mechanism of Boc Protection using Di-tert-butyl Dicarbonate (Boc₂O)

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This initial attack forms a tetrahedral intermediate.

The intermediate then collapses, with the departure of a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into the neutral and stable byproducts, tert-butanol and carbon dioxide gas.[3] The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction to proceed to completion.[1]

The overall reaction is generally clean, with the primary byproducts being volatile or easily removed, simplifying the purification of the desired N-Boc protected amine.

Reaction Pathway Visualization

Caption: Mechanism of Amine Protection using Boc₂O.

Quantitative Data on Boc Protection

The efficiency of Boc protection of amines using di-tert-butyl dicarbonate is influenced by the substrate, solvent, and presence of a catalyst. Below is a summary of quantitative data from various reported methods.

| Substrate | Reagent | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Various Amines | (Boc)₂O | Catalyst-free | Water:Acetone (9.5:0.5) | 8-12 min | 90-98% | [4] |

| Cbz-carbamate | (Boc)₂O | 10% Pd/C, H₂ balloon | MeOH | 6 h | 90% | [3] |

| Structurally Diverse Amines | (Boc)₂O | Yttria-Zirconia | Acetonitrile | 0.5-3 h | 90-98% | [5] |

| Hydrazine Hydrate | (Boc)₂O | None | Isopropanol | 2 h | 97% | [6] |

| Various Amines | (Boc)₂O | Iodine (catalytic) | Solvent-free | 15-60 min | 90-98% | [7] |

| Amines | (Boc)₂O | DMAP | Acetonitrile | Not Specified | High | [2][8] |

| Amines | (Boc)₂O | NaOH | Dioxane/Water | Not Specified | High | [1] |

Experimental Protocols

General Procedure for Catalyst-Free N-Boc Protection in Water-Acetone

This protocol is adapted from a green chemistry approach that demonstrates high efficiency and environmental friendliness.[4]

-

Reaction Setup: To a round-bottom flask, add the amine (1.0 mmol) and a mixture of distilled water and acetone (9.5:0.5, 1 mL).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol, 218 mg) to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 8-12 minutes.

-

Work-up (for solid products): Upon completion, filter the solid product, wash with cold water, and dry under vacuum.

-

Work-up (for liquid products): Upon completion, extract the reaction mixture with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the pure product.

General Procedure for Base-Catalyzed N-Boc Protection

This protocol is a standard method widely used in organic synthesis.[1][3]

-

Reaction Setup: Dissolve the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture of dioxane and water).

-

Base Addition: Add a base such as triethylamine (1.2 mmol) or aqueous sodium hydroxide (to maintain alkaline pH).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) portion-wise to the reaction mixture at 0 °C or room temperature.

-

Reaction: Allow the reaction to stir at room temperature for the time required for completion, as monitored by TLC (typically 1-6 hours).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Experimental Workflow Visualization

Caption: General Experimental Workflow for Boc Protection.

The Role of tert-Butyl Carbazate

Tert-butyl carbazate (Boc-hydrazine) is a versatile reagent in organic synthesis.[4] While not a direct agent for the Boc protection of amines in the same way as Boc₂O, it serves as a key starting material for other Boc-donating reagents. For instance, it can be diazotized to form tert-butyl azidoformate (Boc-N₃), which can then be used to install the Boc group onto primary and secondary amines.[7][9] Tert-butyl carbazate is also used in the synthesis of hydrazones and as an intermediate in the preparation of various pharmaceuticals.[4][8]

Conclusion

The use of the tert-butoxycarbonyl group for the protection of amines is a fundamental and indispensable tool in modern organic chemistry. Di-tert-butyl dicarbonate stands out as the most common and efficient reagent for this transformation. Its mechanism of action is well-understood, proceeding through a nucleophilic substitution reaction with the formation of benign byproducts. The versatility of reaction conditions, ranging from catalyst-free aqueous systems to base- or acid-catalyzed methods in organic solvents, allows for its broad applicability to a wide range of substrates, including sensitive and complex molecules encountered in drug development and peptide synthesis. A thorough understanding of this mechanism and the available experimental protocols is crucial for researchers and scientists in these fields.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]

- 7. tert-Butyl Carbazate (N-Boc-Hydrazine) [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. files.core.ac.uk [files.core.ac.uk]

Theoretical and Computational Insights into N'-tert-butyl(tert-butoxy)carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of N'-tert-butyl(tert-butoxy)carbohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited direct experimental and computational data available for this specific compound, this guide leverages data from structurally analogous molecules, established theoretical principles, and proposed experimental protocols to offer valuable insights. This document covers predicted molecular properties, spectroscopic data, a plausible synthetic pathway, and the computational methodology to further investigate this compound. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams.

Introduction

This compound belongs to the carbohydrazide class of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of bulky tert-butyl and tert-butoxycarbonyl groups is expected to significantly influence its steric and electronic properties, potentially leading to unique pharmacological profiles. This guide aims to provide a foundational understanding of this molecule's characteristics through a combination of data analysis from related compounds and theoretical predictions.

Theoretical and Computational Analysis

Computational Workflow

A logical workflow for the theoretical and computational analysis of this compound is outlined below. This workflow employs Density Functional Theory (DFT), a robust method for predicting molecular properties.

Caption: Proposed workflow for DFT analysis of this compound.

Predicted Molecular and Electronic Properties

Based on DFT calculations of analogous carbohydrazide derivatives, the following properties for this compound can be predicted. These values are estimations and would require specific calculations for confirmation.

| Property | Predicted Value/Range | Method of Prediction |

| Molecular Formula | C9H20N2O3 | Standard |

| Molecular Weight | 204.27 g/mol | Standard |

| Dipole Moment | 2.5 - 3.5 D | DFT (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 to -7.5 eV | DFT (B3LYP/6-311++G(d,p)) |

| LUMO Energy | 0.5 to 1.5 eV | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | DFT (B3LYP/6-311++G(d,p)) |

Predicted Spectroscopic Data

The spectroscopic signature of this compound can be predicted by analyzing the spectra of similar compounds containing tert-butyl and carbazate functionalities.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for this compound are based on known values for tert-butyl carbazates and related structures.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| N'-C(CH₃)₃ | 1.1 - 1.3 | singlet | 9H |

| O-C(CH₃)₃ | 1.4 - 1.6 | singlet | 9H |

| N-H | 6.0 - 8.0 | broad singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| N'-C(CH₃)₃ | 27 - 29 | C(CH₃)₃ |

| N'-C(CH₃)₃ | 50 - 55 | C(CH₃)₃ |

| O-C(CH₃)₃ | 28 - 30 | O-C(CH₃)₃ |

| O-C(CH₃)₃ | 80 - 82 | O-C(CH₃)₃ |

| C=O | 155 - 158 | Carbonyl Carbon |

Predicted FTIR Spectral Data

The predicted infrared absorption frequencies are based on the analysis of tert-butyl carbamate and other carbohydrazide derivatives.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 3400 | Medium, Broad | N-H stretching |

| 2950 - 3000 | Strong | C-H stretching (tert-butyl) |

| 1700 - 1730 | Strong | C=O stretching (carbamate) |

| 1500 - 1540 | Medium | N-H bending |

| 1360 - 1390 | Medium | C-H bending (tert-butyl) |

| 1240 - 1260 | Strong | C-O stretching (carbamate) |

| 1150 - 1170 | Strong | C-N stretching |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be designed based on established methods for the synthesis of N,N'-disubstituted carbohydrazides.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of tert-butyl carbazate with a suitable tert-butylating agent. A potential two-step process is outlined below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Di-tert-butyl 1,2-hydrazinedicarboxylate

-

Dissolve tert-butyl carbazate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain di-tert-butyl 1,2-hydrazinedicarboxylate.

Step 2: Synthesis of this compound

-

To a solution of di-tert-butyl 1,2-hydrazinedicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add tert-butyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Conclusion

This technical guide provides a foundational theoretical and computational perspective on this compound. While direct experimental data remains scarce, the analysis of structurally related compounds allows for robust predictions of its molecular, spectroscopic, and reactive properties. The proposed synthetic pathway and detailed computational workflow offer a clear roadmap for researchers to further investigate this promising molecule. The presented data and methodologies are intended to accelerate research and development efforts in the fields of medicinal chemistry and drug discovery.

Unlocking the Therapeutic and Agro-chemical Potential of N'-tert-butyl(tert-butoxy)carbohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbohydrazide scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide delves into the promising, yet underexplored, class of N'-tert-butyl(tert-butoxy)carbohydrazide derivatives. By examining the robust data from structurally analogous compounds, particularly N'-tert-butyl-diacylhydrazines, we extrapolate the significant potential of this novel chemical space. This document serves as a comprehensive resource, providing quantitative biological data, detailed experimental protocols, and visual representations of key pathways to stimulate and guide future research and development in this area.

Introduction: The Versatility of the Carbohydrazide Core

Carbohydrazides and their derivatives are recognized as pharmacologically significant substances, exhibiting a wide array of biological effects.[1][2] The inherent structural features of the carbohydrazide moiety make it a versatile building block for the synthesis of diverse bioactive molecules. Literature extensively documents the anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-tuberculosis properties of various carbohydrazide analogues.[1][2][3][4] The introduction of a tert-butyl group can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of these compounds. This guide focuses on the untapped potential of derivatives featuring the this compound core, a scaffold poised for the development of next-generation therapeutic and agrochemical agents.

Potential Applications and Supporting Data

Based on extensive research into structurally related compounds, this compound derivatives are anticipated to exhibit significant activity in three primary areas: insecticidal, anticancer, and antimicrobial applications. The following sections present quantitative data from analogous compounds to substantiate this potential.

Insecticidal Applications: Ecdysone Receptor Agonists

A substantial body of evidence points to N'-tert-butyl-diacylhydrazines as potent and selective insect growth regulators. These compounds function as nonsteroidal agonists of the ecdysone receptor, a key hormone receptor in insects responsible for molting and metamorphosis.[5] By mimicking the natural hormone 20-hydroxyecdysone, these derivatives induce premature and incomplete molting, leading to insect mortality. This mode of action is highly specific to insects, suggesting a favorable safety profile for non-target organisms.

Table 1: Insecticidal Activity of N'-tert-butyl-diacylhydrazine Derivatives against Lepidopteran Pests

| Compound ID | Target Pest | Bioassay Method | Activity Metric | Value | Reference |

| 10g | Helicoverpa armigera | Diet Incorporation | Mortality | 70.8% at 10 mg/L | [6] |

| 10h | Helicoverpa armigera | Diet Incorporation | Mortality | 87.5% at 10 mg/L | [6] |

| 10w | Helicoverpa armigera | Diet Incorporation | Mortality | 79.2% at 10 mg/L | [6] |

| 10g | Plutella xylostella | Leaf Dip | LC50 | 27.49 mg/L | [6][7] |

| 10h | Plutella xylostella | Leaf Dip | LC50 | 23.67 mg/L | [6][7] |

| 10w | Plutella xylostella | Leaf Dip | LC50 | 28.90 mg/L | [6][7] |

| 3b | Spodoptera exigua | Diet Incorporation | Mortality | >95% at 10 mg/L | [8][9] |

| 4b | Spodoptera exigua | Diet Incorporation | Mortality | 100% at 10 mg/L | [8][9] |

| 4d | Spodoptera exigua | Diet Incorporation | Mortality | 100% at 10 mg/L | [8][9] |

| 4f | Pieris rapae | Leaf Dip | Mortality | 100% at 10 mg/L | [8][9] |

Anticancer Potential: Targeting Proliferative Pathways

Hydrazide-hydrazone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[10][11] The proposed mechanisms of action often involve the induction of apoptosis through pathways such as caspase activation. The structural features of this compound derivatives make them attractive candidates for the development of novel oncology therapeutics.

Table 2: In Vitro Anticancer Activity of Hydrazide-Hydrazone Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3h | PC-3 (Prostate) | IC50 | 1.32 | [10] |

| 3h | MCF-7 (Breast) | IC50 | 2.99 | [10] |

| 3h | HT-29 (Colon) | IC50 | 1.71 | [10] |

| 2m | Colo-205 (Colon) | IC50 | 20.5 | [10] |

| 2k | HepG2 (Liver) | IC50 | 30.5 | [10] |

| 2s | HepG2 (Liver) | IC50 | 20.8 | [10] |

| 6g | MCF-7 (Breast) | IC50 | 16.5 | |

| 4g | HCT-116 (Colon) | IC50 | 1.09 | [12] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria and fungi necessitates the discovery of new antimicrobial agents. Carbohydrazide derivatives have shown considerable promise in this area, with numerous studies reporting their activity against a variety of pathogenic microorganisms.[13][14][15][16][17] The incorporation of the this compound scaffold could lead to the development of novel antibiotics and antifungals with improved efficacy.

Table 3: Antimicrobial Activity of Carbohydrazide Derivatives

| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| 6 | Staphylococcus aureus ATCC 29213 | MIC | 2 | [14] |

| 4 | Pseudomonas aeruginosa ATCC 27853 | MIC | 4 | [14] |

| 6 | Candida spp. (MDR strains) | MIC | 16-24 | [14] |

| 8d | Escherichia coli | Zone of Inhibition | 30-33 mm | [17] |

| 8e | Staphylococcus aureus | Zone of Inhibition | 30-33 mm | [17] |

| PH01-PH04 | Staphylococcus aureus | MIC | 180-230 | [13] |

| 3g | Trichophyton longifusus | MIC | - | [16] |

| 4g | Candida glabrata | MIC | - | [16] |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target carbohydrazide derivatives can be approached through a multi-step process, starting from commercially available materials. A generalized synthetic route is outlined below.

Step 1: Synthesis of tert-butyl carbazate

A common method for the synthesis of tert-butyl carbazate involves the reaction of di-tert-butyl dicarbonate with hydrazine hydrate in a suitable solvent like isopropanol at 0°C.

Protocol:

-

Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) and cool the solution to 0°C.

-

Add a solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) dropwise to the cooled hydrazine solution.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield tert-butyl carbazate.

Step 2: N-acylation of tert-butyl carbazate

The tert-butyl carbazate can then be acylated to introduce the desired R group. This can be achieved by reacting it with an appropriate acyl chloride or carboxylic acid (using a coupling agent) in the presence of a base.

Protocol for Acylation with Acyl Chloride:

-

Dissolve tert-butyl carbazate (1 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the mixture to 0°C and add the desired acyl chloride (1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Biological Assays

Protocol:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone) containing a surfactant.

-

Dip leaf discs (e.g., cabbage for Plutella xylostella) into the test solutions for 10-30 seconds.

-

Allow the leaf discs to air dry.

-

Place the treated leaf discs into individual Petri dishes lined with moist filter paper.

-

Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.

-

Seal the Petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Assess larval mortality at 24, 48, and 72 hours post-treatment.

-

Calculate LC50 values using probit analysis.

Protocol:

-

Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Protocol:

-

Prepare a standardized inoculum of the microbial strain in a suitable broth medium.

-

Serially dilute the test compounds in the broth medium in 96-well microtiter plates.

-

Add the microbial inoculum to each well.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualization of Signaling Pathways and Workflows

Insecticidal Mode of Action: Ecdysone Receptor Agonism

The following diagram illustrates the proposed mechanism of action for N'-tert-butyl-diacylhydrazine insecticides, which is anticipated to be similar for this compound derivatives.

Caption: Proposed signaling pathway for diacylhydrazine insecticides.

General Workflow for Synthesis and Biological Evaluation

The logical flow from compound synthesis to biological activity assessment is depicted in the following diagram.

Caption: General experimental workflow for novel derivative development.

Conclusion and Future Directions

While the full potential of this compound derivatives is yet to be unlocked, the substantial body of evidence from structurally related compounds strongly suggests a promising future for this chemical class. The data presented in this guide provides a solid foundation for initiating research programs aimed at synthesizing and evaluating novel derivatives for insecticidal, anticancer, and antimicrobial applications. Future work should focus on building a diverse library of these compounds and conducting extensive structure-activity relationship (SAR) studies to identify lead candidates for further development. The detailed protocols and conceptual frameworks provided herein are intended to accelerate these efforts and contribute to the discovery of new and effective chemical solutions for critical challenges in medicine and agriculture.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N'-tert-butyl(tert-butoxy)carbohydrazide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for N'-tert-butyl(tert-butoxy)carbohydrazide (CAS No. 60295-52-5). The following sections detail the known hazards, precautionary measures, and emergency procedures associated with this compound. It is imperative that all personnel handling this chemical are thoroughly familiar with this information to ensure a safe laboratory environment.

Disclaimer: Specific experimental data on the physical and chemical properties of this compound is limited. The quantitative data presented in this guide, unless otherwise specified, is based on the closely related and structurally similar compound, tert-butyl carbazate (CAS 870-46-2), and should be considered as an estimate.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation.

GHS Classification (Globally Harmonized System of Classification and Labelling of Chemicals):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P363: Wash contaminated clothing before reuse.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physical and Chemical Properties

As previously noted, the following data is primarily for the related compound tert-butyl carbazate and should be used as a guideline.

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol [1] |

| Appearance | White to off-white crystalline powder or lumps |

| Melting Point | 39-42 °C (lit.) |

| Boiling Point | 63-65 °C / 0.1 mmHg (lit.) |

| Flash Point | 91 °C (195.8 °F) |

| Solubility | Soluble in ethanol and methanol |

| Density | 1.02 g/cm³ |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term storage, consider refrigeration.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing dust. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Clean the spill area with soap and water.

Emergency Response Protocol

The following diagram outlines the logical steps to be taken in an emergency situation involving this compound.

Caption: Emergency response protocol for incidents involving this compound.

Chemical Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid formation of dust.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive laboratory safety program. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols for N'-tert-butyl(tert-butoxy)carbohydrazide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for research, diagnostics, and therapeutic applications. A key aspect of SPPS is the use of protected amino acids and specialized linkers to control the assembly of the peptide chain on a solid support. N'-tert-butyl(tert-butoxy)carbohydrazide is a unique reagent that can be employed in SPPS to generate C-terminally modified peptides, specifically peptide hydrazides. These peptide hydrazides are valuable intermediates for creating larger proteins through native chemical ligation, for conjugation to other molecules, or for the synthesis of cyclic peptides.

This document provides detailed application notes and protocols for the use of this compound in SPPS. The protocols outlined are based on established principles of Boc-SPPS and are intended to serve as a starting point for researchers. Optimization may be required for specific peptide sequences and applications.

Principle of Application

This compound serves as a precursor for introducing a protected hydrazide functionality at the C-terminus of a peptide synthesized on a solid support. The tert-butoxycarbonyl (Boc) group provides temporary protection of the hydrazine nitrogen, which can be removed under acidic conditions to allow for peptide chain elongation. The N'-tert-butyl group offers more robust protection and is typically removed during the final cleavage of the peptide from the resin.

The general workflow involves the initial attachment of this compound to a suitable resin, followed by standard Boc-SPPS cycles for peptide elongation. The final step involves cleavage from the resin and concomitant removal of the N'-tert-butyl protecting group to yield the desired peptide hydrazide.

Experimental Protocols

Resin Preparation: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the loading of this compound onto 2-CTC resin.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

Procedure:

-

Swell the 2-CTC resin (1 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents relative to resin loading) in anhydrous DCM (10 mL).

-

Add the solution to the swollen resin and agitate at room temperature for 2 hours.

-

To cap any remaining reactive sites on the resin, add MeOH (1 mL) and agitate for 30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading of the hydrazide on the resin using a spectrophotometric method or by weight gain.

Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol outlines the steps for peptide chain elongation using Boc-protected amino acids.

Materials:

-

This compound-loaded resin

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

DCM

-

DIPEA

-

Coupling reagent (e.g., HBTU, HATU)

-

DMF

One Coupling Cycle:

-

Swell the Resin: Swell the hydrazide-loaded resin in DCM (10 mL/g of resin) for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

-

Drain the solution and wash the resin with DCM (3 x 10 mL).

-

-

Neutralization:

-

Wash the resin with a solution of 5% DIPEA in DCM (v/v) (2 x 10 mL).

-

Wash the resin with DCM (3 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with the coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Repeat steps 2-5 for each amino acid in the peptide sequence.

Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the N'-tert-butyl protecting group.

Materials:

-

Peptide-resin

-

TFA

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the peptide-resin (10 mL/g of resin) in a reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide hydrazide under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table provides a template for summarizing the results of peptide hydrazide synthesis using this compound. The data presented are hypothetical and for illustrative purposes only.

| Peptide Sequence | Resin Loading (mmol/g) | Crude Yield (%) | Purity by RP-HPLC (%) | Observed Mass (Da) | Theoretical Mass (Da) |

| GGL-NHNH₂ | 0.85 | 75 | 88 | 247.15 | 247.26 |

| YGRKKRRQRRR-NHNH₂ | 0.72 | 62 | 81 | 1661.01 | 1660.98 |

| SLLSLG-NHNH₂ | 0.81 | 71 | 85 | 616.41 | 616.73 |

Visualizations

Figure 1. Workflow for the synthesis of peptide hydrazides using this compound.

Figure 2. Boc deprotection step in the SPPS cycle.

Conclusion

This compound is a potentially valuable reagent for the synthesis of C-terminal peptide hydrazides via Boc-SPPS. The dual protection strategy allows for controlled peptide elongation and subsequent generation of the desired hydrazide upon final cleavage. The protocols provided herein offer a foundation for researchers to explore the utility of this reagent in their synthetic endeavors. As with any synthetic procedure, optimization of coupling times, reagent equivalents, and cleavage conditions may be necessary to achieve optimal yields and purity for specific peptide sequences.

protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the protection of primary amines using di-tert-butyl dicarbonate (Boc₂O), a standard and versatile method in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] These protocols detail various methods for Boc protection, including catalyst-free, base-catalyzed, and Lewis acid-catalyzed procedures, to accommodate a wide array of substrates and experimental requirements.

Introduction

The protection of amine functional groups is a critical step in the multi-step synthesis of complex molecules, particularly in peptide synthesis and drug development.[4] The Boc group is a widely used protecting group for amines due to its robustness towards many nucleophiles, bases, and catalytic hydrogenation conditions.[1][2][3] Its removal is typically achieved with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), ensuring the integrity of other acid-sensitive functional groups.[1][5] This document outlines detailed protocols for the efficient N-tert-butoxycarbonylation of primary amines.

General Reaction Mechanism

The protection of a primary amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products carbon dioxide and tert-butanol. The overall reaction is driven by the formation of these gaseous and liquid byproducts.

Experimental Protocols

Several protocols for the Boc protection of primary amines are available, with the choice of method depending on the substrate's properties and the desired reaction conditions.

Protocol 1: Catalyst-Free N-Boc Protection in an Aqueous Medium

This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic solvents and catalysts.[2][6]

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water (distilled)

-

Acetone

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a 50 mL round-bottom flask, add the primary amine (1 mmol).

-

Add 9.5 mL of distilled water and 0.5 mL of acetone to the flask and stir the mixture at room temperature for a few minutes to ensure dissolution.[2]

-

Add di-tert-butyl dicarbonate (1.1 mmol, 1.1 equivalents) to the reaction mixture.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 8-12 minutes.[2]

-

Upon completion, add 5 mL of dichloromethane to the mixture for extraction.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.[2]

-

Purify the residue by column chromatography on silica gel if necessary.[2]

Protocol 2: Base-Catalyzed N-Boc Protection

The use of a base is a common and efficient method for Boc protection, particularly for less nucleophilic amines.[5][7]

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the primary amine (1 mmol) in the chosen solvent (e.g., 10 mL of THF or DCM) in a round-bottom flask.

-

Add the base (1.1 - 1.5 equivalents). For example, add triethylamine (1.1 mmol).

-

Add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if required.

Protocol 3: Lewis Acid-Catalyzed N-Boc Protection

Lewis acid catalysis can be employed for the Boc protection of less reactive amines.[8]

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Yttria-zirconia based Lewis acid catalyst (or other suitable Lewis acid)

-

Dry acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of the amine (2 mmol) in dry acetonitrile (2.5 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., 20% by weight of yttria-zirconia).[8]

-

Add a solution of Boc₂O (2 mmol) in dry acetonitrile (1.5 mL) dropwise to the stirred mixture.[8]

-

Stir the reaction at room temperature and monitor its progress by TLC.[8]

-

After completion, filter the catalyst and wash it thoroughly with ether.[8]

-

Concentrate the filtrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Data Presentation

| Protocol | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |

| 1 | None | Water/Acetone | Room Temperature | 8-12 min | High | [2] |

| 2 | TEA or NaOH | THF or DCM | Room Temperature | 1-6 h | 90-100 | [1][4] |

| 3 | Yttria-zirconia | Acetonitrile | Room Temperature | 0.5-3 h | High | [8] |

Experimental Workflow and Logic

The general workflow for the Boc protection of a primary amine involves the reaction of the amine with Boc₂O, followed by work-up and purification. The choice of specific conditions depends on the substrate's reactivity and the desired level of "greenness" of the protocol.

Caption: General workflow for the Boc protection of primary amines.

Conclusion

The Boc protection of primary amines is a fundamental transformation in organic synthesis. The protocols presented here offer a range of options, from environmentally benign aqueous conditions to catalyzed reactions for less reactive substrates. By selecting the appropriate protocol, researchers can efficiently protect primary amines in high yields, facilitating the synthesis of complex target molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction